molecular formula C23H23ClF4N4O B610610 Sisunatovir hydrochloride CAS No. 1903763-83-6

Sisunatovir hydrochloride

Katalognummer B610610
CAS-Nummer: 1903763-83-6
Molekulargewicht: 482.91
InChI-Schlüssel: NYYYAFKAHRIPJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sisunatovir hydrochloride is an orally administered inhibitor designed to block the fusion of the Respiratory Syncytial Virus (RSV) to the host cell . It is currently under development for the treatment of RSV infections in infants, toddlers, young children, immunocompromised patients, and the elderly . It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) and is currently in phase 2 clinical development .


Physical And Chemical Properties Analysis

Sisunatovir hydrochloride is a solid substance with a molecular weight of 482.9 . It is soluble in DMSO . More specific physical and chemical properties like melting point, boiling point, and specific gravity might not be publicly available.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications in COVID-19

Sisunatovir hydrochloride has been explored in the context of COVID-19 treatment. Research indicates its potential efficacy against SARS-CoV-2, the virus responsible for COVID-19. Studies have examined various antiviral drugs, including Sisunatovir hydrochloride, for their in vitro and in vivo effectiveness against SARS-CoV-2 and other related coronaviruses. These findings highlight the drug's potential as part of the broader antiviral treatment landscape for COVID-19 and similar viral infections (Costanzo, De Giglio, & Roviello, 2020).

Drug Repurposing in Viral Therapies

Sisunatovir hydrochloride has been investigated as part of drug repurposing efforts for COVID-19. Drug repurposing involves identifying new applications for existing drugs, particularly in response to emerging health crises like the COVID-19 pandemic. The research emphasizes the need for expedited discovery and approval processes in pandemic situations, where Sisunatovir hydrochloride's antiviral properties can be rapidly deployed against new viral threats (Singh et al., 2020).

Pharmacogenomics and COVID-19 Treatment

Sisunatovir hydrochloride's role in the treatment of COVID-19 has also been considered within the scope of pharmacogenomics. This field studies how an individual's genetic makeup affects their response to drugs. Understanding the pharmacogenomic profile of drugs like Sisunatovir hydrochloride is crucial in tailoring COVID-19 treatments to individual patient needs, thereby enhancing efficacy and reducing adverse reactions (Khan, Elsayed, & Said, 2022).

Computational Screening for COVID-19 Drug Candidates

In the realm of computational drug discovery, Sisunatovir hydrochloride has been identified as a candidate for repurposing against COVID-19. Computational models and drug-target interaction studies have helped pinpoint existing drugs that could potentially inhibit SARS-CoV-2, with Sisunatovir hydrochloride emerging as a promising candidate due to its molecular structure and interaction potential with viral proteins (Saha et al., 2021).

Wirkmechanismus

Sisunatovir hydrochloride acts by targeting the RSV fusion protein . This mechanism is designed to block the fusion of the RSV virus to the host cell, thereby inhibiting the replication of the virus .

Zukünftige Richtungen

Sisunatovir hydrochloride is currently in phase 2 clinical development . Pfizer has completed the acquisition of ReViral, the company that initially developed Sisunatovir, and plans to continue the development program in both adult and pediatric populations . Pfizer also opted in to the right to develop and commercialize sisunatovir in Mainland China, Hong Kong, Macau, and Singapore . If successful, Pfizer believes annual revenue for these programs has the potential to reach or exceed $1.5 billion .

Eigenschaften

IUPAC Name

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYAFKAHRIPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sisunatovir hydrochloride

CAS RN

1903763-83-6
Record name Sisunatovir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SISUNATOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5XGN8XKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sisunatovir hydrochloride
Reactant of Route 2
Sisunatovir hydrochloride
Reactant of Route 3
Sisunatovir hydrochloride
Reactant of Route 4
Sisunatovir hydrochloride
Reactant of Route 5
Sisunatovir hydrochloride
Reactant of Route 6
Sisunatovir hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.